
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazinone ring, a carbonodithioic acid moiety, and an ester linkage, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazinone ring.
Introduction of the Carbonodithioic Acid Moiety: This step involves the reaction of the benzoxazinone intermediate with carbon disulfide and a suitable alkylating agent to introduce the carbonodithioic acid group.
Esterification: The final step involves the esterification of the intermediate with 3-methylbutanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbonodithioic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The ester and benzoxazinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.
Drug Development: Research into its potential as a pharmacophore for new drug candidates.
Medicine
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Anti-inflammatory Properties: Potential use in developing anti-inflammatory agents.
Industry
Material Science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester involves its interaction with molecular targets such as enzymes or receptors. The benzoxazinone ring and carbonodithioic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The ester linkage may also play a role in the compound’s bioavailability and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(4-methylpentyl) ester
Uniqueness
- Structural Features : The specific combination of the benzoxazinone ring, carbonodithioic acid moiety, and 3-methylbutyl ester linkage makes it unique.
- Reactivity : Its reactivity profile differs from similar compounds due to the steric and electronic effects of the 3-methylbutyl group.
- Applications : Its potential applications in various fields, such as catalysis, drug development, and material science, highlight its versatility.
Eigenschaften
CAS-Nummer |
90619-17-3 |
|---|---|
Molekularformel |
C16H19NO4S2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
O-(3-methylbutyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO4S2/c1-11(2)7-8-20-16(22)23-10-15(19)17-12-5-3-4-6-13(12)21-9-14(17)18/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
JXEYFWZIYNTERZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




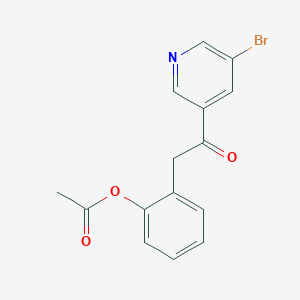
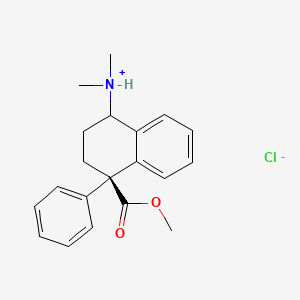
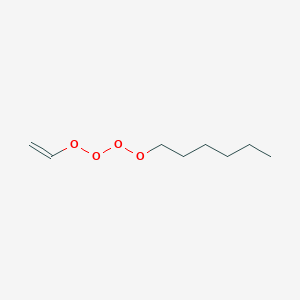
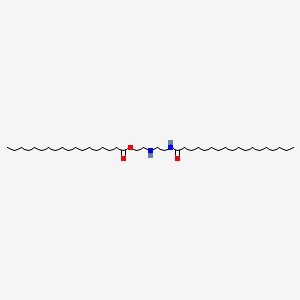
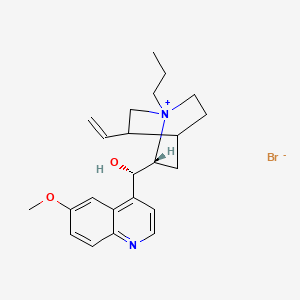
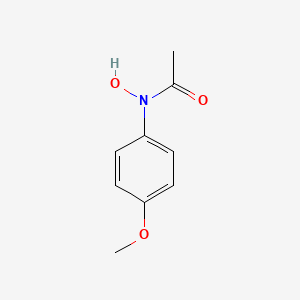
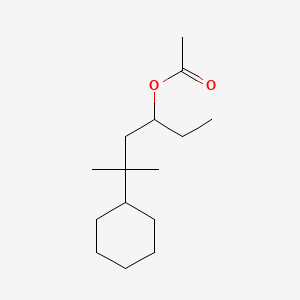
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
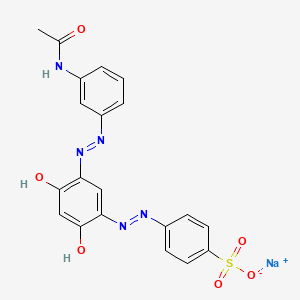
(2-propanolato)-](/img/structure/B13783717.png)

